Pilaralisib (SAR245408, XL147) is an orally bioavailable, potent, and adenosine triphosphate (ATP)-competitive, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. [, ] This classification indicates its ability to inhibit all four class I PI3K isoforms (α, β, γ, and δ). [, , , ] Pilaralisib is a significant research tool in oncology due to the involvement of the PI3K pathway in various cellular processes, including cell growth, proliferation, survival, and angiogenesis, which are frequently dysregulated in cancer. [, , , ]
Pilaralisib is classified as a selective and reversible inhibitor of the class I phosphoinositide 3-kinase family. The compound was developed by Sanofi and has undergone various phases of clinical trials to assess its efficacy and safety in patients with advanced solid tumors. The compound's mechanism involves the inhibition of the PI3K pathway, which is often activated in cancers, thus making it a significant target for cancer therapy.
The synthesis of pilaralisib involves several key steps that are designed to yield high purity and efficiency. Although specific synthetic routes for pilaralisib were not detailed in the available literature, general methods for synthesizing similar compounds typically include:
Pilaralisib's molecular structure features a complex arrangement typical of phosphoinositide 3-kinase inhibitors. While specific structural data was not provided in the search results, compounds within this class generally contain:
The detailed structural analysis typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds.
Pilaralisib undergoes various chemical reactions during its synthesis, including:
The precise reaction conditions (temperature, catalysts, solvents) can significantly influence both yield and purity.
Pilaralisib exerts its therapeutic effects primarily through the inhibition of the phosphoinositide 3-kinase pathway. This pathway is critical for various cellular processes including:
By inhibiting PI3K activity, pilaralisib disrupts these processes, leading to reduced tumor cell proliferation and increased apoptosis. In clinical studies, modulation of PI3K/mTOR pathways has been observed through biomarker analysis in tumor biopsies .
While specific physical properties such as melting point or solubility were not detailed in the search results, general properties for similar compounds include:
Chemical properties would include reactivity profiles relevant to its role as an inhibitor, particularly its affinity for binding to PI3K enzymes.
Pilaralisib has been investigated primarily for its potential applications in oncology:
Clinical trials have shown that while pilaralisib has a favorable safety profile, its efficacy as a monotherapy remains modest, prompting further exploration into combination strategies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3